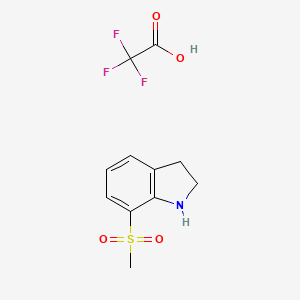
7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a compound that belongs to the indole family, which is known for its significant role in natural products and pharmaceuticals. Indole derivatives are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol. This method yields the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of 7-methanesulfonyl-2,3-dihydro-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
7-methanesulfonyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 7-methanesulfonyl-2,3-dihydro-1H-indole may yield oxidized indole derivatives, while reduction may produce reduced indole derivatives .
Scientific Research Applications
7-methanesulfonyl-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 7-methanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism of action may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a plant growth regulator.
Uniqueness
7-methanesulfonyl-2,3-dihydro-1H-indole is unique due to its specific chemical structure and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C11H12F3NO4S |
|---|---|
Molecular Weight |
311.28 g/mol |
IUPAC Name |
7-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;3-2(4,5)1(6)7/h2-4,10H,5-6H2,1H3;(H,6,7) |
InChI Key |
AOMUUYWGWCOGBF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
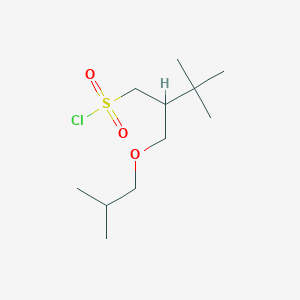
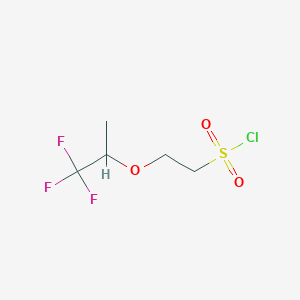
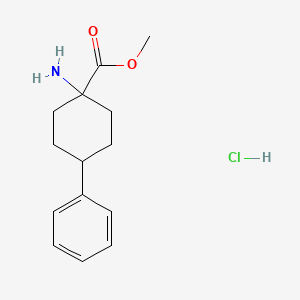
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
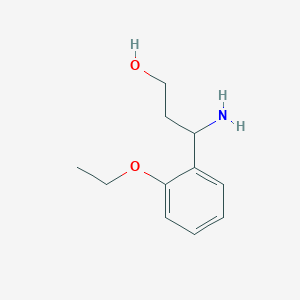
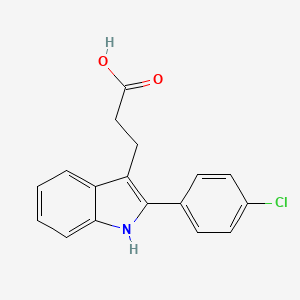
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)

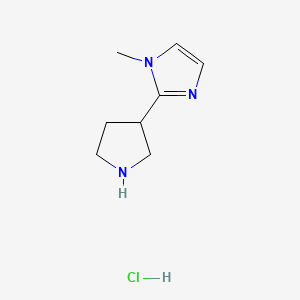

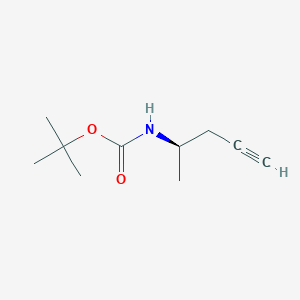
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
